molecular formula C8H14N2O2 B1488784 1-(Oxolane-3-carbonyl)azetidin-3-amine CAS No. 1341526-21-3

1-(Oxolane-3-carbonyl)azetidin-3-amine

Cat. No.: B1488784
CAS No.: 1341526-21-3
M. Wt: 170.21 g/mol
InChI Key: YIHKQSKGRMCHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolane-3-carbonyl)azetidin-3-amine is a heterocyclic compound featuring a four-membered azetidine ring with an amine group at the 3-position and an oxolane-3-carbonyl substituent. This compound is likely utilized in pharmaceutical research as a building block for drug discovery, given the prevalence of azetidine derivatives in medicinal chemistry for their conformational rigidity and metabolic stability .

Properties

CAS No.

1341526-21-3

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C8H14N2O2/c9-7-3-10(4-7)8(11)6-1-2-12-5-6/h6-7H,1-5,9H2

InChI Key

YIHKQSKGRMCHGC-UHFFFAOYSA-N

SMILES

C1COCC1C(=O)N2CC(C2)N

Canonical SMILES

C1COCC1C(=O)N2CC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-(Oxolane-3-carbonyl)azetidin-3-amine with structurally similar azetidin-3-amine derivatives, focusing on substituents, molecular properties, and safety profiles.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Safety Data Applications/Notes
This compound Oxolane-3-carbonyl Not explicitly provided (Inferred: C₈H₁₄N₂O₂) ~170.21 (estimated) Polar carbonyl group may enhance solubility; safety data unavailable. Likely used in drug design for rigid scaffold and hydrogen-bonding capability.
1-Benzyhydrylazetidin-3-amine hydrochloride Benzhydryl (diphenylmethyl) C₁₇H₁₉ClN₂ 294.80 High molecular weight; hydrochloride salt improves solubility. Pharmaceutical intermediate (e.g., kinase inhibitors).
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine 2,6-Difluorophenylmethyl C₁₀H₁₂F₂N₂ 198.21 Fluorine atoms enhance lipophilicity and metabolic stability. Purity ≥95%. CNS drug candidate (fluorine improves blood-brain barrier penetration).
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine 4-Trifluoromethylphenyl C₁₀H₁₁F₃N₂ 216.21 Strong electron-withdrawing CF₃ group; PubChem CID: 63759052. Likely used in agrochemicals or antitumor agents.
1-(Propan-2-yl)azetidin-3-amine dihydrochloride Isopropyl C₆H₁₆Cl₂N₂ 187.11 Simple alkyl substituent; dihydrochloride salt for enhanced aqueous solubility. Intermediate in small-molecule synthesis.
1-(Oxetan-3-yl)azetidin-3-amine oxalate Oxetan-3-yl (four-membered ring) C₇H₁₄N₂O₃ (oxalate salt) 192.17 (free base) Oxetane ring improves metabolic stability compared to oxolane. MDL: MFCD28166291. Used in peptide mimetics and PROTACs for enhanced bioavailability.

Key Research Findings

Physicochemical Properties

  • Metabolic Stability : Oxetane-based analogs (e.g., 1-(Oxetan-3-yl)azetidin-3-amine) exhibit higher metabolic stability than oxolane derivatives due to the smaller ring’s resistance to oxidative degradation .

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